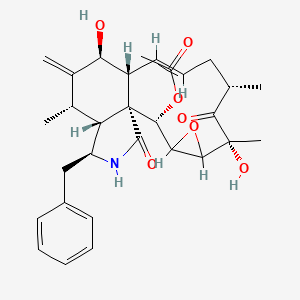
iso-Colchicine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-Colchicine-d3 is an isotope of colchicine, a natural alkaloid found in various plants such as the autumn crocus. Colchicine has a long history of medical use and is now widely used in laboratory research. Iso-Colchicine-d3 is an isotope of colchicine that has been labeled with deuterium (D3) in order to be used in mass spectrometry. This isotope is useful in research involving colchicine and its derivatives, such as the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Iso-Colchicine-d3 is used in a variety of scientific research applications. It can be used to study the biochemical and physiological effects of colchicine, as well as its derivatives. It can also be used to study the metabolism of colchicine in different organisms. Additionally, it can be used to study the pharmacokinetics of colchicine and its derivatives.
Wirkmechanismus
Iso-Colchicine-d3 binds to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin, which is necessary for the formation of microtubules. This disruption of microtubule formation leads to a variety of cellular effects, including cell division inhibition, cell death, and apoptosis.
Biochemical and Physiological Effects
Iso-Colchicine-d3 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell division, induce cell death, and induce apoptosis. It has also been found to inhibit the synthesis of DNA, RNA, and proteins. Additionally, it has been found to induce oxidative stress and alter the expression of genes involved in cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
Iso-Colchicine-d3 has several advantages for lab experiments. It is stable and can be stored for long periods of time. Additionally, its deuterium labeling makes it easy to detect and quantify. However, there are some limitations to using iso-Colchicine-d3 in lab experiments. It is not soluble in water, so it must be dissolved in organic solvents before use. Additionally, it is toxic and must be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for research involving iso-Colchicine-d3. These include further study of its mechanism of action, its biochemical and physiological effects, and its pharmacokinetics. Additionally, further research could be done on its potential therapeutic applications, such as its use as an anticancer agent. Additionally, further research could be done on its potential uses in drug delivery systems and its potential use as a biomarker for colchicine-related diseases. Finally, further research could be done on its potential use as a tool for studying the effects of environmental toxins on cells.
Synthesemethoden
Iso-Colchicine-d3 is synthesized by replacing the hydrogen atoms in colchicine with deuterium atoms. This is done through a process known as deuteration, which is a form of isotope exchange. The deuterated isotope is then purified and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry. The deuteration process can be done on a variety of colchicine derivatives, including colchicine itself, its aglycone, and its glycosides.
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYALASTPGGXQH-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)